

Data Presentation: Inhibitory Activity of H-1152 Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>H-0106 dihydrochloride</i>
Cat. No.:	B607906

[Get Quote](#)

The potency and selectivity of H-1152 dihydrochloride have been determined through various in vitro kinase assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity against ROCK and a panel of other kinases.

Table 1: Potency of H-1152 Against ROCK

Parameter	Value	Kinase	Notes
IC50	12 nM (0.012 μ M)	ROCK2	Half-maximal inhibitory concentration. [2] [3] [4]
Ki	1.6 nM	ROCK	Inhibitor constant, indicating binding affinity. [2] [5] [6]

Table 2: Selectivity Profile of H-1152 Against Other Kinases

Kinase	IC50 (μM)
ROCK2	0.012
CaMKII	0.180
PKG	0.360
Aurora A	0.745
PKA	3.03
Src	3.06
PKC	5.68
Abl	7.77
MKK4	16.9
MLCK	28.3
EGFR	50.0
GSK3α	60.7
AMPK	>100
p38α	>100

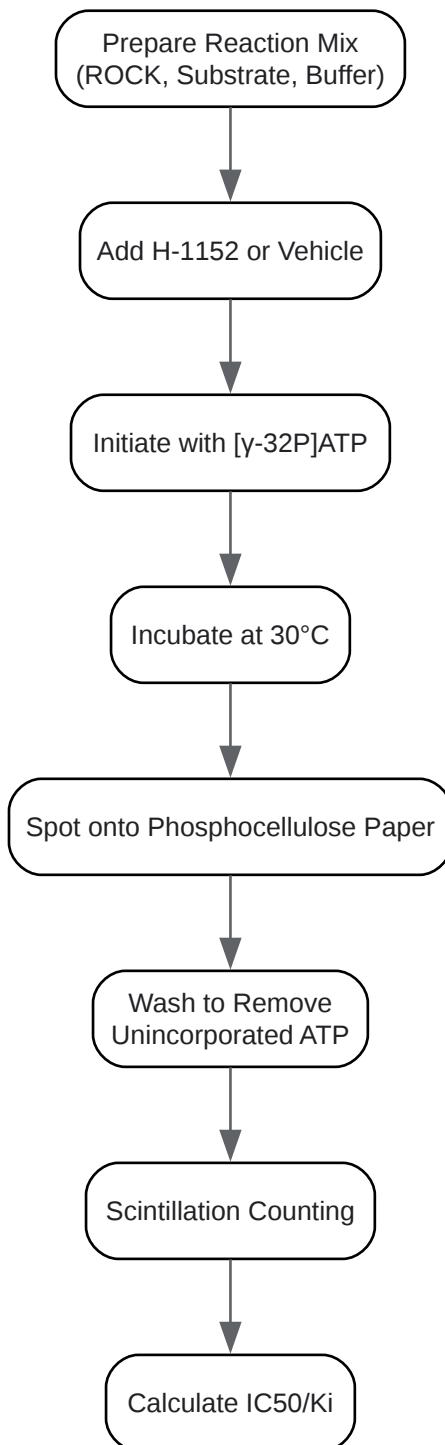
Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

Two primary methods for conducting an in vitro kinase assay with H-1152 are detailed below: a traditional radioactive assay and a non-radioactive ELISA-based assay.

Protocol 1: Radioactive In Vitro Kinase Assay

This protocol is adapted from a published research paper and utilizes a radioactive ATP isotope to measure the phosphorylation of a peptide substrate.[\[2\]](#)


Materials:

- Purified active ROCK enzyme
- H-1152 dihydrochloride
- S6 peptide substrate
- [γ -32P]ATP
- Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM Dithiothreitol (DTT)
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare a reaction mixture: In a microcentrifuge tube, combine the purified ROCK enzyme and the S6 peptide substrate in the kinase assay buffer.
- Add inhibitor: Add varying concentrations of H-1152 dihydrochloride or a vehicle control (e.g., DMSO) to the reaction mixture.
- Initiate the kinase reaction: Start the reaction by adding [γ -32P]ATP. The final reaction volume is typically 50 μ L.
- Incubation: Incubate the reaction mixture at 30°C for 5-10 minutes.
- Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash: Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ -32P]ATP.
- Quantify phosphorylation: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

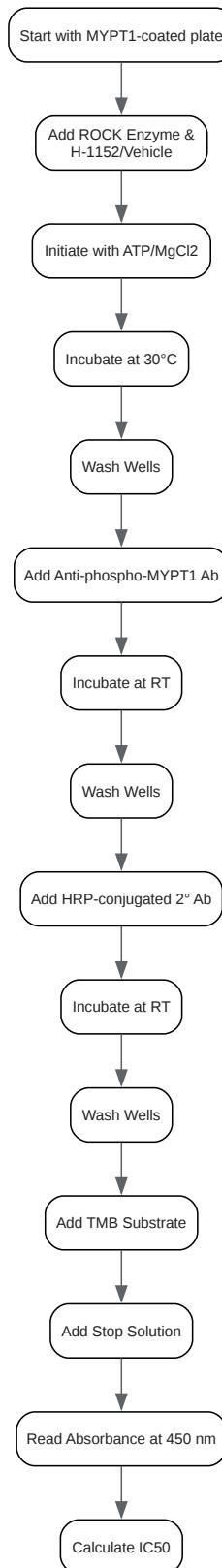
- Data analysis: Determine the percentage of inhibition for each concentration of H-1152 and calculate the IC₅₀ value by fitting the data to a dose-response curve. The inhibitor constant (K_i) can be determined using the Michaelis-Menten equation and secondary plots.[2]

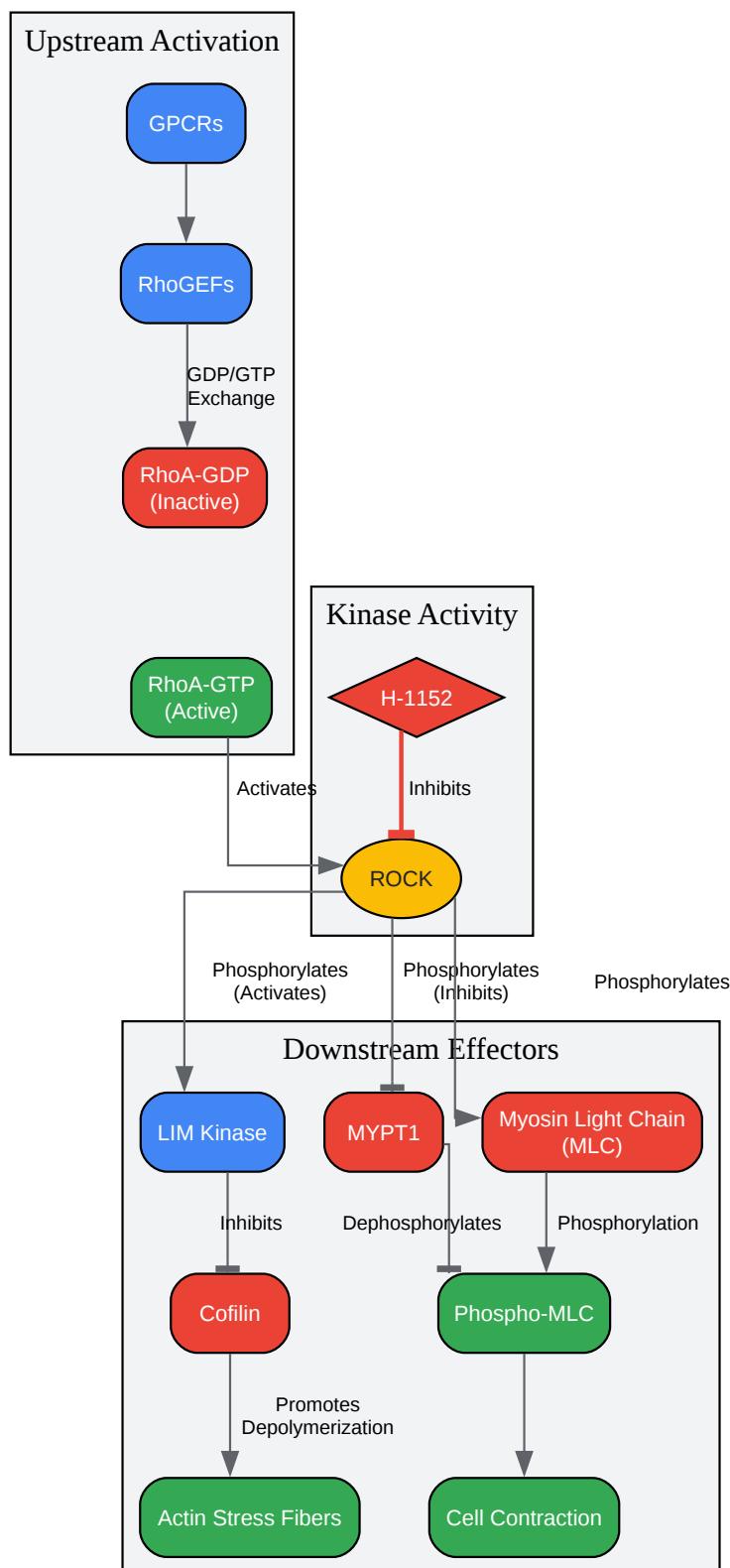
[Click to download full resolution via product page](#)

Radioactive Kinase Assay Workflow

Protocol 2: Non-Radioactive ELISA-Based In Vitro Kinase Assay

This protocol is based on commercially available ROCK activity assay kits and offers a safer and higher-throughput alternative to the radioactive method.


Materials:


- Purified active ROCK enzyme
- H-1152 dihydrochloride
- 96-well plate pre-coated with a ROCK substrate (e.g., recombinant MYPT1)
- Kinase Reaction Buffer (typically provided in the kit, often containing ATP and MgCl₂)
- Anti-phospho-MYPT1 (Thr696) antibody
- HRP-conjugated secondary antibody
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader

Procedure:

- Prepare inhibitor dilutions: Serially dilute H-1152 dihydrochloride to the desired concentrations in the kinase reaction buffer.
- Add enzyme and inhibitor: To the wells of the MYPT1-coated plate, add the purified ROCK enzyme and the diluted H-1152 or vehicle control.
- Initiate kinase reaction: Add the ATP/MgCl₂ solution to each well to start the reaction.
- Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

- Wash: Aspirate the reaction mixture and wash the wells multiple times with a wash buffer (e.g., TBS-T).
- Primary antibody incubation: Add the anti-phospho-MYPT1 (Thr696) antibody to each well and incubate at room temperature for 1 hour.
- Wash: Repeat the washing step.
- Secondary antibody incubation: Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.
- Wash: Repeat the washing step.
- Color development: Add the TMB substrate to each well and incubate in the dark until sufficient color develops.
- Stop reaction: Add the stop solution to each well.
- Read absorbance: Measure the absorbance at 450 nm using a microplate reader.
- Data analysis: Calculate the percentage of inhibition for each H-1152 concentration and determine the IC50 value.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Data Presentation: Inhibitory Activity of H-1152 Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607906#h-0106-dihydrochloride-in-vitro-kinase-assay>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com